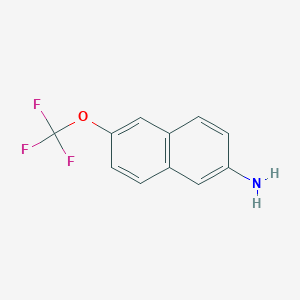

6-(Trifluoromethoxy)naphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

6-(trifluoromethoxy)naphthalen-2-amine |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h1-6H,15H2 |

InChI Key |

IJWIXRLSERSPKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1N |

Origin of Product |

United States |

Research Significance of 6 Trifluoromethoxy Naphthalen 2 Amine

Contextualization within Naphthalene (B1677914) and Aminonaphthalene Chemistry

To understand the significance of 6-(Trifluoromethoxy)naphthalen-2-amine, it is essential to first consider its parent structures: naphthalene and 2-aminonaphthalene.

Naphthalene is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. perlego.comvedantu.comfiveable.me It is a white, crystalline solid known for its characteristic odor and its use as a precursor in the synthesis of a wide range of organic compounds, including dyes, resins, and solvents. perlego.comalfa-chemistry.com The planar structure and aromaticity of the naphthalene core provide a rigid and electronically distinct scaffold that is frequently incorporated into larger, more complex molecules. fiveable.me

Table 1: Physicochemical Properties of Naphthalene

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₈ | vedantu.comalfa-chemistry.com |

| Molar Mass | 128.18 g/mol | vedantu.comorst.edu |

| Appearance | White crystalline solid | perlego.comvedantu.comalfa-chemistry.com |

| Melting Point | ~80 °C | vedantu.comfiveable.me |

| Boiling Point | ~218 °C | vedantu.comalfa-chemistry.com |

| Solubility in Water | Low / Insoluble | vedantu.comalfa-chemistry.com |

2-Aminonaphthalene , also known as 2-naphthylamine, is a derivative of naphthalene where an amino group (-NH₂) is attached at the C2 position. wikipedia.org It is a colorless solid that tends to take on a reddish color upon exposure to air due to oxidation. wikipedia.orgchemicalbook.comchemicalbook.com The amino group is a versatile functional handle, allowing for a wide range of chemical transformations. However, 2-aminonaphthalene itself is a known carcinogen, and its use has been significantly curtailed. chemicalbook.comt3db.ca Consequently, many of its derivatives are now synthesized via alternative routes, often starting from the corresponding naphthols. wikipedia.org

This compound is a functionalized derivative of 2-aminonaphthalene. It retains the fundamental aminonaphthalene core but is distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the C6 position of the naphthalene ring system. This substitution fundamentally alters the electronic and physicochemical properties of the parent molecule, creating a unique building block for further synthesis.

Table 2: Physicochemical Properties of 2-Aminonaphthalene

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉N | solubilityofthings.com |

| Molar Mass | 143.18 g/mol | chemicalbook.com |

| Appearance | White to reddish solid flakes | wikipedia.orgchemicalbook.com |

| Melting Point | 111-113 °C | chemicalbook.com |

| Boiling Point | 306 °C | chemicalbook.com |

| Solubility | Slightly soluble in hot water; soluble in organic solvents like ethanol | chemicalbook.comsolubilityofthings.com |

Significance of the Trifluoromethoxy Moiety in Advanced Organic Synthesis and Molecular Design

The trifluoromethoxy (-OCF₃) group has gained significant attention in medicinal chemistry and materials science due to its unique combination of properties that can dramatically improve the characteristics of a parent molecule. mdpi.combohrium.comnih.gov Its incorporation into drug candidates and other functional materials is a key strategy for molecular design. mdpi.com

The primary advantages of the trifluoromethoxy group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, particularly when compared to a traditional methoxy (B1213986) (-OCH₃) group. mdpi.com This increased stability can prolong the half-life of a drug molecule in the body. nih.govmdpi.com

Increased Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04. mdpi.comresearchgate.net High lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability and transport to target tissues. mdpi.comnih.govnbinno.com

Strong Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent through inductive effects. mdpi.comresearchgate.netnih.gov This property can significantly alter the electron distribution in an aromatic ring, which can be used to modulate the acidity or basicity of nearby functional groups and influence molecular interactions with biological targets. nbinno.comresearchgate.net

Table 3: Key Properties of the Trifluoromethoxy (-OCF₃) Group in Molecular Design

| Property | Description & Significance | Reference |

|---|---|---|

| Metabolic Stability | Highly resistant to oxidative metabolism due to strong C-F bonds. Used to block metabolic hotspots and increase a drug's half-life. | mdpi.comnih.gov |

| Lipophilicity (Hydrophobicity) | Strongly lipophilic (Hansch π ≈ +1.04), which can improve membrane permeability and bioavailability. | mdpi.comresearchgate.netnih.gov |

| Electronic Effect | Acts as a strong electron-withdrawing group, influencing the reactivity and binding affinity of the molecule. | mdpi.comresearchgate.netnih.gov |

| Bioisosterism | Can be used to replace other functional groups to optimize steric and electronic profiles for better drug-receptor interactions. | wikipedia.org |

Rationale for Academic Investigation of this compound Structure and Reactivity

The academic and industrial interest in this compound stems not from its direct application, but from its significant potential as a specialized chemical building block. mdpi.comresearchgate.net The rationale for its investigation is based on the strategic combination of the aminonaphthalene scaffold with the functionally advantageous trifluoromethoxy group.

The primary drivers for its use in research are:

A Platform for Novel Bioactive Compounds : The naphthalene core is a recognized scaffold in numerous biologically active compounds. nih.gov By functionalizing this core with an -OCF₃ group, chemists can create a new series of derivatives that benefit from enhanced metabolic stability and lipophilicity. The amino group at the 2-position serves as a critical attachment point for further chemical elaboration, allowing this building block to be incorporated into larger, more complex target molecules such as kinase inhibitors or potential agrochemicals. nih.govresearchgate.net

Introduction of Favorable Pharmacokinetic Properties : In drug discovery, early-stage modification of lead compounds is crucial for success. Using this compound as a starting material allows for the direct introduction of the -OCF₃ group, a key strategy for improving a potential drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Advanced Materials : The unique electronic properties conferred by the trifluoromethoxy group, combined with the rigid, planar naphthalene structure, make this compound an attractive intermediate for the synthesis of novel organic materials with potential applications in electronics or photonics.

In essence, the scientific investigation into the structure and reactivity of this compound is driven by its utility. It provides a direct and efficient route to introduce a trifluoromethoxylated naphthalene moiety into target structures, thereby imparting the desirable properties of this unique functional group to a new generation of pharmaceuticals, agrochemicals, and advanced materials.

Advanced Synthetic Methodologies for 6 Trifluoromethoxy Naphthalen 2 Amine and Its Analogs

Approaches to the Naphthalene (B1677914) Core with Trifluoromethoxy Substitution

The construction of the naphthalene skeleton bearing specific substituents is a foundational step in the synthesis of the target compound. Modern organic synthesis offers several powerful methods to achieve this with high efficiency and control over substitution patterns.

Aryne Cycloaddition Strategies for Substituted Naphthalenes

Aryne chemistry has emerged as a powerful tool for the synthesis of multisubstituted aromatic compounds. rsc.org The Diels-Alder reaction involving in-situ generated arynes provides a convergent and efficient route to functionalized naphthalenes. rsc.orgrsc.org

One notable strategy involves the [4+2] cycloaddition of 2-pyrones with aryne intermediates. rsc.orgrsc.org In this approach, variously substituted 2-pyrones react with arynes, generated from precursors like o-silylaryl triflates, to yield multisubstituted naphthalenes following a decarboxylative aromatization. rsc.orgrsc.org This method is advantageous as it tolerates a wide range of functional groups on both the 2-pyrone and the aryne precursor. rsc.orgrsc.org For instance, 2-pyrones bearing electron-withdrawing groups, such as bromo and trifluoromethyl substituents, have been shown to participate effectively in these cycloadditions. rsc.orgrsc.org

The general scheme for this approach can be summarized as follows:

| Reactant 1 | Reactant 2 (Aryne Precursor) | Key Reaction | Product |

|---|---|---|---|

| Substituted 2-pyrone | o-Silylaryl triflate | Diels-Alder Cycloaddition / Decarboxylation | Multisubstituted Naphthalene |

This strategy's flexibility allows for the potential construction of a naphthalene core with substituents that can be later converted to the desired trifluoromethoxy and amine groups.

Multi-component Reactions in Naphthalene Scaffolding

Multi-component reactions (MCRs) offer an atom-economical and efficient alternative for the synthesis of complex molecules from simple starting materials in a single step. The Betti reaction, a classic MCR, can be employed to synthesize substituted naphthalene derivatives. For example, the reaction of naphthalen-2-ol, an aldehyde, and an amine can yield functionalized aminomethylnaphthalen-2-ols. nih.gov

While not a direct route to the core of 6-(Trifluoromethoxy)naphthalen-2-amine, this methodology highlights the potential of MCRs in rapidly building complexity around a naphthalene scaffold. By choosing appropriate starting materials, it is conceivable to design an MCR that delivers a naphthalene core with a substitution pattern amenable to further functionalization.

Stereospecific Installation of the Trifluoromethoxy Group

The introduction of the OCF3 group is a critical and often challenging step. Several methods have been developed for the O-trifluoromethylation of aromatic systems, typically starting from a corresponding phenol (B47542) (in this case, a di-substituted naphthol).

Direct O-Trifluoromethylation Techniques

Direct O-trifluoromethylation of phenols and related compounds has been a subject of intensive research. One approach involves the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives. nih.gov This two-step process, which can be performed in one pot, involves an initial O-trifluoromethylation followed by an OCF3-migration. nih.gov This method provides access to valuable ortho-trifluoromethoxylated (hetero)arylamine scaffolds. nih.gov

Another strategy involves a two-step procedure starting from phenols. The phenol is first converted to an aryl xanthate, which is then treated with a fluorinating agent to yield the aryl trifluoromethyl ether. nih.gov Recent advancements have introduced milder conditions for this transformation, for example, using imidazolium (B1220033) methylthiocarbonothioyl salts for xanthate formation and XtalFluor-E in combination with trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) for the subsequent conversion to the trifluoromethyl ether. nih.gov

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Product |

|---|---|---|---|---|

| Phenol (Naphthol) | Imidazolium methylthiocarbonothioyl salt, Triethylamine | Aryl Xanthate | XtalFluor-E, TCCA or NFSI | Aryl Trifluoromethyl Ether |

Electrophilic and Nucleophilic Trifluoromethylation Reagents in OCF3 Bond Formation

The formation of the O-CF3 bond can be achieved using either electrophilic or nucleophilic trifluoromethylating reagents.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), is a widely used nucleophilic CF3 source. nih.gov In the presence of an activator, it can react with suitable electrophiles. For the synthesis of aryl trifluoromethyl ethers, this often involves the reaction with an aryloxy intermediate. The reaction of an aryllithium with triphenylphosphite can generate an ArP(OPh)2 species, which can then undergo nucleophilic trifluoromethylation with Me3SiCF3 and CsF. rsc.org

Electrophilic Trifluoromethylation: Hypervalent iodine reagents, such as the Togni reagents, serve as electrophilic sources of the CF3 group. smolecule.com These reagents can react with nucleophiles like phenolates to form the desired O-CF3 bond. The mechanism of O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives with a Togni reagent is proposed to proceed through a radical process, involving a single electron transfer (SET) from the hydroxylamine (B1172632) anion to the Togni reagent. nih.gov

Introduction of the Amine Functionality

The final key step in the synthesis of this compound is the introduction of the amine group at the 2-position of the naphthalene ring. Several classical and modern methods are available for this transformation.

A common strategy involves the nitration of the naphthalene ring followed by the reduction of the nitro group to an amine. However, controlling the regioselectivity of nitration on a substituted naphthalene can be challenging.

A more controlled approach is through the amination of a pre-functionalized naphthalene. For instance, a bromo-substituted naphthalene can be converted to the corresponding amine. One method describes the synthesis of 6-amino-2-naphthoic acid from 6-bromo-2-naphthylamine, highlighting the utility of bromo-naphthalenes as precursors to amino-naphthalenes. researchgate.net Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient method for the formation of C-N bonds and could be applied to a suitably substituted trifluoromethoxynaphthalene precursor.

Another approach could involve the reductive O-triflylation of a naphthalene diimide to form a highly reactive diazapyrene, which can then be functionalized with amines. rsc.org While a more complex route, it demonstrates the potential for late-stage functionalization with amine groups.

Bucherer Reactions and Amination of Halogenated Naphthalenes

The Bucherer reaction is a classic and powerful method in organic chemistry for the reversible conversion of a naphthol to a naphthylamine using ammonia (B1221849) and sodium bisulfite. wikipedia.org This transformation is widely utilized in industrial processes, particularly for the synthesis of dye precursors. wikipedia.orgorganicreactions.org The reaction proceeds through a mechanism involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by an amine and subsequent elimination of water and bisulfite. wikipedia.org

For the synthesis of this compound, a plausible route involves starting from the corresponding naphthol, 6-(trifluoromethoxy)naphthalen-2-ol. The reaction would proceed by heating the naphthol in the presence of aqueous ammonia and sodium bisulfite, facilitating the replacement of the hydroxyl group with an amino group. The reversibility of the reaction is a key feature; it can be used to synthesize naphthols from naphthylamines or vice versa, depending on the reaction conditions and starting materials. wikipedia.orgorganicreactions.org

An alternative approach is the direct amination of a halogenated naphthalene precursor. This method avoids the need for a naphthol intermediate. For instance, starting with a compound like 2-bromo-6-(trifluoromethoxy)naphthalene (B8232644), direct amination can be achieved under various conditions, often employing metal catalysts or strong bases to facilitate the nucleophilic aromatic substitution. One described synthesis of a related compound, 6-amino-2-naphthoic acid, proceeds by way of 6-bromo-2-naphthylamine, highlighting the utility of halogenated naphthalenes as precursors for amino-naphthalenes. researchgate.net The choice between the Bucherer reaction and the amination of a halogenated naphthalene often depends on the availability and cost of the respective starting materials.

Table 1: Comparison of Amination Strategies for Naphthalene Cores

| Method | Precursor | Key Reagents | General Conditions |

|---|---|---|---|

| Bucherer Reaction | Naphthol | Ammonia, Sodium Bisulfite | Aqueous solution, elevated temperature and pressure |

| Amination of Halide | Halogenated Naphthalene | Ammonia or Amine Source, Catalyst (e.g., Copper or Palladium) | Varies with catalyst system, often requires base and inert atmosphere |

Palladium-Catalyzed Amination Protocols for N-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. rsc.org These methods, often named after Buchwald and Hartwig, provide a highly versatile and efficient means to construct aryl amines from aryl halides or triflates. The synthesis of this compound is well-suited to this approach, likely starting from 2-bromo- or 2-chloro-6-(trifluoromethoxy)naphthalene.

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. beilstein-journals.orgnih.gov The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. Bidentate phosphine ligands like Xantphos are often effective in these transformations. beilstein-journals.orgnih.gov The reaction requires a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), to facilitate the catalytic cycle. beilstein-journals.org

The general protocol involves reacting the halogenated 6-(trifluoromethoxy)naphthalene with an ammonia surrogate or a protected amine in the presence of the palladium catalyst, ligand, and base in an appropriate solvent like dioxane or toluene (B28343) under an inert atmosphere. beilstein-journals.orgacs.org These methods are prized for their functional group tolerance and generally mild reaction conditions, making them applicable to complex molecule synthesis. rsc.org Palladium-catalyzed amination has been successfully applied to chloromethylnaphthalene derivatives, demonstrating its utility on the naphthalene scaffold. acs.org

Convergent Synthetic Routes to this compound

Convergent synthesis is a strategy that involves preparing separate fragments of a target molecule and then coupling them together in the final stages. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material.

Step-by-Step Construction Strategies

A convergent, step-by-step approach to this compound would involve the independent synthesis of a functionalized naphthalene core, followed by the introduction of the amine group. One such strategy could begin with the construction of the 6-(trifluoromethoxy)naphthalene skeleton. This might be achieved through multi-step sequences such as benzannulation reactions, which build the naphthalene ring system from simpler precursors.

Once the 6-(trifluoromethoxy)naphthalene core is established with a suitable functional group at the 2-position (such as a halogen or hydroxyl group), the final amination step can be performed. This key step would utilize one of the advanced methodologies described previously:

From a Halide: Synthesis of 2-bromo-6-(trifluoromethoxy)naphthalene followed by a palladium-catalyzed Buchwald-Hartwig amination.

From a Hydroxyl Group: Preparation of 6-(trifluoromethoxy)naphthalen-2-ol followed by a Bucherer reaction. mdpi.com

One-Pot and Cascade Reactions in Amino-Naphthalene Synthesis

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and cascade reactions are highly desirable. In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step triggers the next.

The synthesis of substituted naphthalenes can be achieved through such elegant processes. For example, cascade strategies involving multiple aryne species have been developed for the rapid construction of naphthalene products. acs.org Similarly, one-pot methods for synthesizing functionalized benzimidazoles from naphthalene-1,8-diamine demonstrate the power of cascade reactions in building complex structures on a naphthalene core. organic-chemistry.org

For the specific synthesis of amino-naphthalenes, one-pot procedures have been developed for compounds like 1-aminoalkyl-2-naphthols via multi-component reactions. ijcmas.comorientjchem.org A hypothetical one-pot synthesis of this compound might involve the in situ generation of a reactive naphthalene intermediate that is immediately trapped by an aminating agent, thereby constructing the final product in a single, efficient operation.

Stereoselective Synthesis Considerations for Alpha-Trifluoromethyl Amines

While this compound is an achiral aryl amine, the broader class of organofluorine compounds includes chiral α-trifluoromethyl amines. These molecules contain a stereocenter at the carbon atom bearing both the trifluoromethyl group and the amino group. The stereochemistry of these compounds can be critical for their biological activity, making their enantioselective synthesis an important area of research. acs.orgnih.gov The α-trifluoromethylamino group is a valuable motif in medicinal chemistry, often serving as a proteolysis-resistant surrogate for an amide. duke.edu

Catalytic Asymmetric Approaches in Fluoroamine Synthesis

The development of catalytic enantioselective methods to prepare α-trifluoromethyl amines is a significant challenge. acs.orgnih.gov Several powerful strategies have emerged to address this.

One common approach is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. acs.orgnih.gov Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can deliver a hydride to one face of the imine, leading to the preferential formation of one enantiomer of the resulting amine.

Another strategy involves the nucleophilic addition of various carbon-based nucleophiles to trifluoromethyl imines. acs.orgnih.gov The use of chiral catalysts or chiral auxiliaries can control the stereochemical outcome of these additions. For example, biocatalytic strategies using engineered enzymes, such as cytochrome c, have been developed for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters with high enantioselectivity. nih.gov

Furthermore, innovative methods using gem-difluoroazadienes as building blocks have been demonstrated. In this approach, a palladium-catalyzed cross-coupling generates benzylic amine products containing an α-CF₃ group. duke.edu These catalytic asymmetric approaches are crucial for accessing single-enantiomer α-CF₃ amines, which are highly sought-after in drug discovery. nih.gov

Table 2: Selected Catalytic Asymmetric Methods for α-Trifluoromethyl Amine Synthesis

| Method | Substrate Type | Key Features |

|---|---|---|

| Ketimine Reduction | Trifluoromethyl-substituted imine | Catalytic enantioselective reduction using a chiral catalyst. acs.orgnih.gov |

| Biocatalytic N-H Insertion | Aryl amine and diazo-trifluoropropanoate | Engineered enzyme (e.g., Cytochrome c) provides high yield and enantioselectivity. nih.gov |

| Vicinal Fluoro-functionalization | gem-difluoroazadiene | Palladium-catalyzed cross-coupling with aryl iodides. duke.edu |

| Nucleophilic Addition | Trifluoromethyl imine | Stereoselective addition of nucleophiles controlled by chiral catalysts or auxiliaries. acs.orgnih.gov |

Chemical Reactivity and Reaction Mechanisms of 6 Trifluoromethoxy Naphthalen 2 Amine

Reactivity of the Amine Functionality

The primary amine group at the C2 position is a dominant feature of the molecule's chemistry, largely defining its nucleophilic character and its powerful influence on the aromatic system.

Nucleophilic Characteristics and Associated Reactions

Common reactions stemming from the amine's nucleophilicity include N-alkylation, N-acylation, and sulfonylation. For instance, in N-acylation, the amine can attack an acyl halide or anhydride (B1165640) to form a stable amide linkage. This reaction is often a precursor step in more complex syntheses, as the resulting amide can serve as a directing group for other transformations.

Table 1: Representative Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(6-(trifluoromethoxy)naphthalen-2-yl)acetamide |

| N-Alkylation | Methyl Iodide | N-methyl-6-(trifluoromethoxy)naphthalen-2-amine |

Imine Formation and Subsequent Transformations

As a primary amine, 6-(Trifluoromethoxy)naphthalen-2-amine readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com

The mechanism proceeds through several key steps:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.org

Protonation: The carbinolamine's hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). libretexts.orglumenlearning.com

Elimination: The lone pair on the nitrogen assists in the elimination of water, forming a positively charged iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final, neutral imine product. lumenlearning.comyoutube.com

These resulting imines are versatile intermediates. They can be hydrolyzed back to the parent amine and carbonyl compound or can undergo transformations such as reduction. The C=N double bond of the imine can be reduced using agents like sodium borohydride (B1222165) to yield a stable secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination.

Electrophilic Aromatic Substitution on the Amine-Substituted Ring

The amine group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org In the case of this compound, the amine at the C2 position directs incoming electrophiles to the C1 (ortho) and C3 (ortho) positions.

The trifluoromethoxy group (-OCF₃) is strongly deactivating due to the high electronegativity of the fluorine atoms, which pull electron density away from the ring via a strong inductive effect. Despite the oxygen's lone pairs, this inductive withdrawal dominates, making the ring it is attached to less reactive toward electrophiles. Consequently, electrophilic substitution will occur almost exclusively on the amine-substituted ring.

The directing effects are summarized below:

-NH₂ at C2: Strongly activating; directs to C1 and C3.

-OCF₃ at C6: Strongly deactivating on its own ring.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation will predominantly yield a mixture of 1- and 3-substituted products on the amine-bearing ring. The ratio of these products can be influenced by steric factors, with the less hindered C3 position sometimes being favored over the C1 position, which is adjacent to the periposition C8 hydrogen. acs.org

Reactivity of the Naphthalene (B1677914) Ring System

The fused-ring structure of naphthalene imparts reactivity that is distinct from that of benzene (B151609). It is generally more reactive towards electrophiles, and substitution patterns are governed by the stability of the reaction intermediates. libretexts.org

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: Unsubstituted naphthalene preferentially undergoes electrophilic attack at the C1 (or α) position because the corresponding arenium ion intermediate is better stabilized by resonance. wordpress.compearson.com In this intermediate, the aromaticity of one of the rings can be preserved across more resonance structures compared to attack at the C2 (or β) position. libretexts.orgwordpress.com

For this compound, this inherent preference is overridden by the powerful directing effect of the C2-amine group. As discussed in section 3.1.3, the amine's activating nature funnels the reaction toward the ring it occupies, specifically to the C1 and C3 positions. Substitution on the second ring is negligible.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Directing Group Influence | Stability of Intermediate | Predicted Outcome |

|---|---|---|---|

| C1 | ortho to activating -NH₂ | High (resonance stabilized) | Major Product |

| C3 | ortho to activating -NH₂ | High (resonance stabilized) | Major Product |

| C4 | para to activating -NH₂ | Moderate | Minor/No Product |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common and requires a highly electron-deficient aromatic ring, typically with a good leaving group (e.g., a halide). The trifluoromethoxy group is a strong electron-withdrawing group, which does make the ring it is attached to (at positions C5, C6, C7, C8) more susceptible to nucleophilic attack. However, in the absence of a suitable leaving group, forcing conditions would be required for such a reaction to occur.

Directed C-H Functionalization Strategies

Modern synthetic chemistry increasingly utilizes directing groups to achieve regioselective C-H functionalization, a powerful tool for molecular construction. snnu.edu.cnresearchgate.net The amine functionality of this compound, or more commonly its acylated amide derivative, can serve as an effective directing group in transition-metal-catalyzed reactions. nih.gov

By coordinating to a metal catalyst (such as palladium, rhodium, or ruthenium), the amide group can direct the functionalization of a C-H bond at its ortho position. nih.gov For the 2-amido group on the naphthalene scaffold, this would selectively activate the C-H bonds at the C1 and C3 positions. This strategy allows for the precise installation of various functional groups, including aryl, alkyl, or heteroatom substituents, under controlled conditions. The choice between C1 and C3 functionalization can often be tuned by the specific catalyst, ligands, and reaction conditions employed. researchgate.netresearchgate.net This approach offers a highly efficient and regioselective alternative to classical electrophilic aromatic substitution. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The amino group of this compound serves as a functional handle for various transition metal-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. While the amine itself can be used in some coupling reactions, it is often converted to other functional groups like halides or triflates to broaden its reactivity. These reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations, are instrumental in synthesizing a diverse range of derivatives. nih.govnih.govwikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov

For instance, the diazonium salt derived from this compound can be transformed into various halides (e.g., iodo, bromo, chloro derivatives) via Sandmeyer-type reactions. These halogenated naphthalenes are excellent substrates for palladium-catalyzed cross-coupling reactions.

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Aryl Substrate | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide/Triflate | Organoboron Reagent | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Biaryl compounds |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Amine | Pd(0)/Pd(II) with phosphine (B1218219) ligands | Aryl amines |

| Heck Coupling | Aryl Halide/Triflate | Alkene | Pd(0) complexes | Substituted alkenes |

This table provides a generalized overview of common cross-coupling reactions applicable to derivatives of this compound.

The electronic nature of the trifluoromethoxy group plays a significant role in the efficiency of these catalytic cycles, particularly influencing the oxidative addition step. nih.govresearchgate.net

Influence of the Trifluoromethoxy Group on Reactivity

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, primarily due to the intense inductive effect (-I) of the highly electronegative fluorine atoms. numberanalytics.comnumberanalytics.com This effect significantly reduces the electron density of the naphthalene ring system. reddit.comresearchgate.netrsc.orgnih.gov Consequently, the -OCF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions such as nitration, halogenation, and Friedel-Crafts reactions more difficult compared to unsubstituted naphthalene. minia.edu.eg

Despite the oxygen's lone pairs, the resonance donation (+M effect) is weak and overshadowed by the strong inductive withdrawal. reddit.com In this compound, the strongly activating, ortho-, para-directing amino group (-NH₂) opposes the deactivating nature of the -OCF₃ group. The ultimate reactivity and regioselectivity in electrophilic substitutions are determined by the interplay of these two opposing electronic influences. wikipedia.orglibretexts.org

The trifluoromethoxy group can influence and participate in radical reactions. nih.govresearchgate.netrsc.org The electron-deficient nature of the trifluoromethoxylated aromatic ring can affect its reactivity towards radical species. rsc.orgrsc.org For example, in radical nucleophilic aromatic substitution (SRN1) reactions, the -OCF₃ group can stabilize the intermediate radical anion, thereby facilitating the reaction. ccspublishing.org.cnresearchgate.net The generation of trifluoromethoxy radicals (•OCF₃) from various precursors is a known method for the trifluoromethoxylation of arenes, highlighting the group's involvement in radical chemistry. nih.govacs.org

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not extensively detailed in the literature, the reaction pathways can be inferred from the well-established principles of organic chemistry and studies on analogous compounds.

Nucleophilic Substitution (SN1 and SN2): Direct nucleophilic substitution on the aromatic ring is generally not feasible. khanacademy.orgleah4sci.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.com However, if the amine is converted into a diazonium salt, it becomes an excellent leaving group. Subsequent nucleophilic attack on the naphthalene ring can occur. An SN1-type mechanism involving the formation of an aryl cation is generally disfavored, particularly with the presence of the strongly deactivating -OCF₃ group.

Addition-Elimination (SNAr): Nucleophilic aromatic substitution via an addition-elimination mechanism typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the -OCF₃ group is electron-withdrawing, the amine itself is not a suitable leaving group for a typical SNAr reaction.

Electrophilic Aromatic Substitution: The mechanism for electrophilic attack on the substituted naphthalene ring proceeds through the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). The regiochemical outcome is dictated by the directing effects of the existing substituents. The activating amino group directs incoming electrophiles to the ortho and para positions (C1 and C3), while the deactivating trifluoromethoxy group directs to the meta positions (C5 and C7). The powerful activating effect of the amine group is expected to dominate, leading to substitution primarily at the C1 and C3 positions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C2 | Activating (+M > -I) | Ortho, Para (to C1, C3) |

| -OCF₃ | C6 | Deactivating (-I > +M) | Meta (to C5, C7) |

Transition State Analysis in Naphthalene Functionalization

The regioselectivity and efficiency of functionalizing the this compound core are dictated by the energy barriers of the transition states for various reaction pathways. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these transition states and understanding the underlying electronic and steric factors that govern reactivity.

The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, while the amine group (-NH2) is a strong electron-donating group. The interplay of these substituents on the naphthalene ring creates a unique electronic landscape. The amine group activates the ring towards electrophilic substitution, primarily at the ortho and para positions relative to it. However, the strong electron-withdrawing nature of the trifluoromethoxy group deactivates the ring, making functionalization more challenging compared to unsubstituted or solely electron-donor substituted naphthalenes.

Computational studies on related substituted aromatic systems provide insights into the likely transition states for reactions such as palladium-catalyzed cross-coupling. In a typical Buchwald-Hartwig amination, a key step is the oxidative addition of an aryl halide to a palladium(0) complex. DFT calculations have shown that the energy barrier for this step is influenced by the electronic properties of the aryl halide. For this compound, if it were to act as the amine coupling partner, its nucleophilicity would be a critical factor. Conversely, if a halide were present on the naphthalene ring, the electron-withdrawing trifluoromethoxy group would generally facilitate oxidative addition.

The subsequent steps of the catalytic cycle, including transmetalation and reductive elimination, also involve distinct transition states whose energies are influenced by the steric and electronic properties of the ligands on the metal catalyst and the substituents on the naphthalene ring. For instance, bulky ligands can favor reductive elimination, the final step that forms the C-N bond, by creating a more sterically crowded metal center.

Table 1: Hypothetical Relative Energy Barriers for Electrophilic Aromatic Substitution on this compound based on Electronic Effects

| Position of Substitution | Predicted Relative Energy Barrier | Rationale |

| C1 | Low | Activated by the C2-amine group (ortho). |

| C3 | Low | Activated by the C2-amine group (ortho). |

| C4 | High | Less activated by the C2-amine group (meta). |

| C5 | Moderate | Influenced by both the deactivating -OCF3 and activating -NH2 groups. |

| C7 | High | Deactivated by the C6--OCF3 group (ortho). |

| C8 | Moderate | Deactivated by the C6--OCF3 group (meta). |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual energy barriers would require specific DFT calculations for each reaction.

Role of Catalysis in Modulating Reaction Pathways and Selectivity

Catalysis is indispensable for achieving controlled and selective functionalization of complex molecules like this compound. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, play a crucial role in activating otherwise inert C-H bonds and in facilitating cross-coupling reactions.

In the context of palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, the choice of ligand is paramount in controlling the reaction's outcome. wikipedia.orglibretexts.org Bulky, electron-rich phosphine ligands are commonly employed to enhance the catalytic activity of palladium. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orglibretexts.org The steric bulk of the ligand can also influence the regioselectivity of the reaction by sterically hindering approach to certain positions on the naphthalene ring.

For instance, in a hypothetical C-H arylation of this compound, a palladium catalyst with a carefully chosen ligand could direct the arylation to a specific C-H bond. The amine group can act as a directing group, coordinating to the metal center and bringing the catalyst into proximity with the C1 or C3 C-H bonds. The trifluoromethoxy group, being electronically withdrawing, can also influence the acidity of adjacent C-H bonds, potentially directing metallation to the C5 or C7 positions under certain catalytic conditions.

The selectivity of a catalytic reaction can be fine-tuned by modifying the catalyst system, including the metal center, the ligands, and the reaction conditions (e.g., solvent, temperature, and additives). This modulation of the catalytic system alters the energy landscape of the reaction, favoring one transition state over others and thus leading to a specific product isomer.

Table 2: Influence of Ligand Properties on Buchwald-Hartwig Amination

| Ligand Property | Effect on Catalytic Cycle | Impact on Selectivity and Yield |

| Electron-donating | Facilitates oxidative addition by increasing electron density on the palladium center. | Generally increases reaction rates and yields. |

| Steric Bulk | Promotes reductive elimination by destabilizing the palladium(II) intermediate. Can influence regioselectivity by blocking certain reaction sites. | Can improve yields by preventing catalyst decomposition and can be used to control which isomer is formed. |

| Bite Angle (for bidentate ligands) | Affects the geometry of the palladium complex, influencing the ease of oxidative addition and reductive elimination. | Can significantly impact reaction efficiency and selectivity. |

The development of highly specialized ligands has been a key driver in expanding the scope and utility of catalytic C-N bond-forming reactions. dntb.gov.ua The rational design of ligands, often guided by computational studies, allows for the precise control of reaction pathways, enabling the synthesis of complex substituted naphthalenes with high selectivity. researchgate.net

Derivatization and Further Functionalization Strategies for 6 Trifluoromethoxy Naphthalen 2 Amine

Amine Derivatization for Advanced Spectroscopic and Chromatographic Applications

The primary amine group is the most readily derivatizable functionality in 6-(trifluoromethoxy)naphthalen-2-amine. Its modification is a common strategy to improve analytical performance, particularly in spectroscopic and chromatographic techniques, by enhancing sensitivity, volatility, and thermal stability. iu.edujfda-online.com

For sensitive detection in bioanalytical analyses, the primary amine can be reacted with fluorogenic reagents to form highly fluorescent derivatives. nih.gov This process, known as fluorescent labeling or tagging, is essential for applications requiring trace-level quantification. A prominent example is the reaction with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a cyanide source, which yields a fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative. nih.gov This derivatization significantly enhances fluorescence quantum yield, allowing for ultrasensitive detection. nih.gov

Other classic fluorescent labeling reagents can also be employed for the derivatization of primary amines. These reagents typically contain a reactive group that forms a stable covalent bond with the amine and a fluorophore moiety. The choice of reagent can be tailored based on the desired excitation and emission wavelengths, quantum yield, and the chemical environment of the analysis.

| Reagent | Abbreviation | Reactive Group | Typical Excitation/Emission (nm) | Key Features |

|---|---|---|---|---|

| Naphthalene-2,3-dicarboxaldehyde (+CN-) | NDA | Aldehydes | ~420 / ~490 | Forms highly fluorescent cyanobenz[f]isoindole (CBI) products. nih.gov |

| Dansyl Chloride | Dns-Cl | Sulfonyl Chloride | ~340 / ~520 | Forms stable sulfonamides; fluorescence is highly sensitive to solvent polarity. |

| Fluorescein Isothiocyanate | FITC | Isothiocyanate | ~495 / ~520 | High quantum yield; widely used in biological applications. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | NHS Ester | ~250 / ~395 | Commonly used for amino acid analysis, forms stable urea (B33335) derivatives. |

Acylation and alkylation are fundamental derivatization techniques used to modify the properties of primary amines, often to enhance their performance in gas chromatography-mass spectrometry (GC-MS). iu.edujfda-online.com These reactions replace the active hydrogens on the amine, thereby increasing molecular weight, improving thermal stability, and reducing polarity, which leads to better chromatographic peak shape and resolution. jfda-online.com

Acylation involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form a stable amide. iu.edu Fluorinated anhydrides, like trifluoroacetic anhydride (TFAA), are frequently used because they produce derivatives that are highly responsive to electron capture detection (ECD) in GC. jfda-online.comshimadzu.com

Alkylation introduces an alkyl group onto the amine. While less common for primary aromatic amines in routine derivatization compared to acylation, specific alkylating agents can be used to generate secondary or tertiary amines, altering the compound's basicity and lipophilicity.

| Reaction Type | Reagent | Abbreviation | Product | Primary Application |

|---|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Enhances volatility and detection for GC-MS. iu.edushimadzu.com |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Improves chromatographic efficiency and ECD sensitivity. jfda-online.comnih.gov |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | Creates highly sensitive derivatives for GC-ECD analysis. jfda-online.com |

| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | N,N-dimethylformamidine | An alkylating agent used for forming derivatives of primary amines. iu.edu |

Functionalization of the Naphthalene (B1677914) Scaffold

Beyond derivatization of the amine group, the aromatic naphthalene core of this compound serves as a scaffold for further functionalization. ijpsjournal.comekb.eg Such modifications can introduce new chemical properties or serve as handles for constructing more elaborate molecular structures.

The introduction of new substituents onto the naphthalene ring is governed by the directing effects of the existing amine and trifluoromethoxy groups. The amine (-NH2) is a powerful activating, ortho-, para-directing group, while the trifluoromethoxy (-OCF3) group is a deactivating, para-directing group. nih.gov In electrophilic aromatic substitution reactions, the strong activating effect of the amine group will dominate, directing incoming electrophiles primarily to the positions ortho to the amine (positions 1 and 3).

For instance, in the related compound 2-acetylaminonaphthalene, fluorination with trifluoromethyl hypofluorite (B1221730) occurs at the 1-position. Similar regioselectivity can be expected for other electrophilic reactions such as halogenation, nitration, or Friedel-Crafts reactions on this compound or its N-acylated derivatives. The N-acylation is often used to moderate the reactivity of the amine and prevent side reactions. Friedel-Crafts alkylation and acylation, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the electron-rich naphthalene ring, although the deactivating nature of the trifluoromethoxy group and potential for catalyst coordination with the amine must be considered. organic-chemistry.orgyoutube.comyoutube.com

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, can be used to construct complex polycyclic aromatic systems from the naphthalene core. Modern synthetic methods, particularly those catalyzed by transition metals, offer powerful tools for this purpose.

The primary amine group can serve as an effective directing group in C-H activation/annulation cascades. For example, ruthenium(II)-catalyzed [5+1] annulation reactions between 2-arylanilines (which have a structural motif similar to the subject compound) and cyclopropenones have been developed to construct phenanthridine (B189435) scaffolds, using the free amine as an internal directing group. rsc.org This type of strategy could potentially be applied to this compound to build novel, extended heterocyclic systems. Similarly, rhodium-catalyzed annulation reactions are widely used for the synthesis of polycyclic compounds and could be adapted for the functionalization of the naphthalene scaffold. acs.org The Robinson annulation is another classic method for forming a new six-membered ring, which could be explored with suitable precursors derived from the naphthalene core. ias.ac.in

Selective Transformations of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is known for its high chemical stability, a consequence of the strong carbon-fluorine bonds. mdpi.com This robustness makes it an attractive substituent in medicinal chemistry for enhancing metabolic stability and modulating electronic properties. mdpi.com Consequently, selective transformations of the -OCF3 group itself are challenging and less common than modifications to other parts of the molecule.

While direct, selective cleavage or transformation of the C-O or C-F bonds within the trifluoromethoxy group under mild conditions is difficult, research into the reactivity of the related trifluoromethyl (-CF3) group provides some insights. researchgate.net Methodologies have been developed for the selective C-F bond functionalization and defluorination of aromatic trifluoromethyl groups, often requiring specific directing groups or harsh reagents. researchgate.netresearchgate.net For the trifluoromethoxy group, such transformations are even more challenging due to the influence of the adjacent oxygen atom. nih.gov Currently, the -OCF3 group is typically incorporated as a complete unit and is valued more for its inertness than its reactivity. It generally remains intact during functionalization reactions targeting the amine or the naphthalene ring.

Computational Chemistry and Theoretical Investigations of 6 Trifluoromethoxy Naphthalen 2 Amine

Electronic Structure Analysis

The analysis of the electronic structure forms the foundation for understanding the molecule's behavior. By employing a suite of computational tools, a detailed picture of electron distribution, orbital energies, and bonding characteristics can be constructed.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-(Trifluoromethoxy)naphthalen-2-amine, DFT calculations are typically performed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles.

A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net These calculations yield the molecule's lowest energy conformation. The trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, and the amine (-NH2) group, which is electron-donating, significantly influence the electronic distribution across the naphthalene (B1677914) core. researchgate.net DFT provides a quantitative measure of these effects on the geometry and electronic properties of the molecule. nih.gov The agreement between DFT-calculated parameters and experimental data, where available for similar structures, is generally excellent. researchgate.net

Table 1: Selected Optimized Geometric Parameters for Naphthalene Derivatives (Illustrative)

| Parameter | Naphthalene (Reference) | 2-Naphthylamine (Illustrative) | 6-Substituted Naphthalene (Illustrative) |

|---|---|---|---|

| C-N Bond Length (Å) | - | ~1.40 | - |

| C-O Bond Length (Å) | - | - | ~1.36 |

| C-C Ring Bonds (Å) | 1.37 - 1.42 | 1.37 - 1.43 | 1.37 - 1.43 |

| N-H Bond Length (Å) | - | ~1.01 | - |

| C-F Bond Length (Å) | - | - | ~1.34 |

Note: Data are illustrative, based on typical values from DFT calculations on similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.ba

For this compound, the electron-donating amine group is expected to raise the energy of the HOMO, while the strongly electron-withdrawing trifluoromethoxy group will lower the energy of the LUMO. rsc.org This combined effect leads to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting higher reactivity. rsc.orgresearchgate.net The HOMO is predicted to be localized primarily over the naphthalene ring and the amine group, whereas the LUMO would also be distributed across the aromatic system but with significant contribution from the region near the trifluoromethoxy substituent. This distribution pinpoints the regions most susceptible to electrophilic and nucleophilic attack. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.33 | 4.82 |

| 2-Naphthylamine | -5.50 | -1.30 | 4.20 |

| This compound | -5.75 | -1.85 | 3.90 |

Note: Values are hypothetical and for illustrative purposes, based on established substituent effects. rsc.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP is mapped onto the molecule's surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor), with intermediate potentials shown in green and yellow. walisongo.ac.id

In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The oxygen atom of the trifluoromethoxy group would also exhibit negative potential. The aromatic naphthalene ring itself represents an electron-rich π-system, also susceptible to electrophiles. Conversely, the hydrogen atoms of the amine group and the region around the highly electronegative fluorine atoms would exhibit positive potential (blue), identifying them as sites for potential nucleophilic interaction. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. faccts.de It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. wisc.eduresearchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N5 | π* (C1-C2) | ~15.5 | π-conjugation |

| LP (1) N5 | π* (C3-C4) | ~18.2 | π-conjugation |

| LP (2) O7 | σ* (C6-C11) | ~3.1 | Hyperconjugation |

| π (C1-C2) | π* (C3-C4) | ~22.0 | Intramolecular charge transfer |

Note: Donor/acceptor orbitals and E(2) values are hypothetical examples illustrating typical NBO analysis results for such a molecule.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive visualization of electron pair localization in a molecule. wikipedia.orgnih.gov ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for covalent bonds and lone pairs. jussieu.frjussieu.fr LOL provides a complementary picture, highlighting regions where orbitals are localized. researchgate.net

For this compound, ELF and LOL analyses would clearly distinguish the core, bonding, and non-bonding electron domains. High localization would be observed for the C-F, C-O, C-N, N-H, and C-H covalent bonds. The lone pairs on the nitrogen and oxygen atoms would also appear as distinct regions of high electron localization. In contrast, the naphthalene ring would exhibit basins of delocalized electrons above and below the plane of the rings, characteristic of its aromatic π-system. researchgate.net

Reactivity Prediction and Mechanistic Elucidation

The insights gained from the electronic structure analyses converge to provide a robust prediction of the molecule's chemical reactivity and help in elucidating potential reaction mechanisms.

The relatively small HOMO-LUMO gap calculated for this compound suggests it is a moderately reactive molecule. pmf.unsa.ba The FMO analysis indicates that the HOMO, rich in electron density from the amine group, makes the molecule a good nucleophile. The MEP map corroborates this, identifying the nitrogen atom and specific carbons on the naphthalene ring as the most probable sites for electrophilic attack. researchgate.net

Conversely, the electron-withdrawing nature of the -OCF3 group creates electron-deficient centers, making the molecule susceptible to nucleophilic substitution reactions, although such reactions on an aromatic ring are generally less favorable without strong activation. The distribution of the LUMO can pinpoint the most likely sites for nucleophilic attack.

By combining these computational tools, one can propose mechanisms for reactions such as electrophilic aromatic substitution. For example, the initial attack of an electrophile would be directed to the electron-rich positions of the naphthalene ring, activated by the -NH2 group. DFT calculations can then be used to model the transition states and intermediates along the proposed reaction pathway to determine the most energetically favorable outcome, thus elucidating the complete reaction mechanism. nih.gov

Computational Studies of Reaction Pathways and Transition States

Computational chemistry serves as an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the exploration of potential energy surfaces and the identification of transient species like transition states. For this compound, theoretical calculations can predict the feasibility of various synthetic routes and reactivity patterns.

One common reaction involving aromatic amines is electrophilic aromatic substitution. Computational models can be used to determine the most likely sites of substitution on the naphthalene ring by calculating the activation energies of the σ-complex intermediates formed during the reaction. nih.govacs.org The presence of the electron-donating amine group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃) exerts competing influences on the aromatic system, making computational prediction of regioselectivity particularly insightful.

For instance, in a hypothetical electrophilic amination or halogenation reaction, DFT calculations can map out the energy profile. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. youtube.com A lower activation energy indicates a more favorable reaction pathway. nih.gov

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Bromination at Different Positions of this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) |

| C1 | 15.2 |

| C3 | 18.9 |

| C4 | 20.1 |

| C5 | 16.5 |

| C7 | 17.8 |

| C8 | 19.5 |

Note: Data are hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution on substituted naphthalenes.

The data in Table 1 illustrates how computational methods can quantify the directing effects of the substituents. The amine group strongly activates the ring towards electrophilic attack, particularly at ortho and para positions, while the trifluoromethoxy group deactivates it. The calculations would likely predict that substitution is most favorable at the C1 position, which is ortho to the activating amino group.

Fukui Function Analysis for Nucleophilic and Electrophilic Regions

Fukui function analysis is a concept within Density Functional Theory that helps identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. nih.govbas.bg It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is changed. researchgate.net

The nucleophilic Fukui function (f-) indicates the propensity of a site to be attacked by an electrophile. Regions with a high f- value are electron-rich and act as nucleophiles.

The electrophilic Fukui function (f+) points to sites susceptible to attack by a nucleophile. researchgate.net Regions with a high f+ value are electron-poor and act as electrophiles. researchgate.net

For this compound, the primary amine group is expected to be a significant nucleophilic center. bas.bg The electron density on the naphthalene ring is also modulated by both substituents. The amine group increases electron density, particularly at the ortho (C1, C3) and para (C6, C8, relative to the amine) positions, making them susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethoxy group reduces electron density, creating potential electrophilic sites. researchgate.net

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom/Position | Nucleophilic Fukui (f-) | Electrophilic Fukui (f+) |

| N (of NH₂) | 0.185 | 0.021 |

| C1 | 0.112 | 0.035 |

| C2 | 0.015 | 0.089 |

| C3 | 0.098 | 0.041 |

| C5 | 0.055 | 0.065 |

| C6 | 0.020 | 0.105 |

| C (of OCF₃) | 0.008 | 0.150 |

Note: Data are hypothetical and for illustrative purposes, based on theoretical studies of similar aromatic amines and fluorinated compounds. bas.bgresearchgate.net

The hypothetical values in Table 2 suggest that the nitrogen atom is the primary site for electrophilic attack (highest f-). Among the ring carbons, C1 is the most susceptible to electrophiles. The carbon atom of the trifluoromethoxy group is predicted to be the most electrophilic site (highest f+), a common feature in fluorinated compounds. nih.gov

Spectroscopic Property Prediction

Computational methods are extensively used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and interpretation of experimental data.

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. By analyzing the nature of these vibrational modes, a complete assignment of the experimental spectra can be achieved. dntb.gov.ua

For this compound, key vibrational modes would include:

N-H stretching of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching above 3000 cm⁻¹.

C=C stretching within the naphthalene ring, usually found in the 1400-1600 cm⁻¹ range.

C-O stretching of the trifluoromethoxy group.

C-F stretching modes, which are typically strong and appear in the 1100-1300 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 | 3484 |

| N-H Symmetric Stretch | 3395 | 3396 |

| Aromatic C-H Stretch | 3070 | 3072 |

| N-H Scissoring | 1625 | 1623 |

| Aromatic C=C Stretch | 1590 | 1592 |

| C-O Stretch | 1260 | 1258 |

| C-F Symmetric Stretch | 1180 | 1178 |

Note: Frequencies are hypothetical, based on DFT calculations performed on analogous aromatic amines and trifluoromethoxy-substituted compounds. dntb.gov.uaresearchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is a cornerstone of computational chemistry for structure verification. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). rsc.org

In this compound, the ¹H and ¹³C chemical shifts are influenced by the electronic environment created by the substituents. The electron-donating -NH₂ group generally causes an upfield shift (lower δ) for the ortho and para protons and carbons. In contrast, the electron-withdrawing -OCF₃ group causes a downfield shift (higher δ) for nearby nuclei. researchgate.net ¹⁹F NMR chemical shifts can also be predicted, which is particularly useful for fluorinated compounds. nih.govresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | 6.95 | 108.5 |

| C3 | 7.10 | 119.0 |

| C4 | 7.65 | 128.0 |

| C5 | 7.80 | 125.5 |

| C7 | 7.30 | 115.0 |

| C8 | 7.70 | 129.5 |

| NH₂ | 4.50 (broad) | - |

Note: Data are hypothetical and illustrative, based on known substituent effects on the naphthalene scaffold and general DFT prediction accuracy. researchgate.netmdpi.comacs.org

Theoretical UV-Vis Absorption Spectra and Electronic Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excited states of molecules. mdpi.comnih.gov This allows for the prediction of UV-Vis absorption spectra by determining the wavelengths of maximum absorption (λₘₐₓ), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the naphthalene aromatic system. researchgate.net The presence of the amino (auxochrome) and trifluoromethoxy groups will modulate these transitions, likely causing a bathochromic (red) shift compared to unsubstituted naphthalene. The molecule's "push-pull" nature, with an electron-donating group (-NH₂) and an electron-withdrawing group (-OCF₃), can lead to intramolecular charge transfer (ICT) transitions, which often appear as low-energy, intense absorption bands. mdpi.comresearchgate.net

Table 5: Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | λₘₐₓ (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.54 | 350 | 0.45 |

| S₀ → S₂ | 4.13 | 300 | 0.21 |

| S₀ → S₃ | 4.96 | 250 | 0.88 |

Note: Data are hypothetical and for illustrative purposes, based on TD-DFT studies of substituted naphthalene systems. nih.govmdpi.com

Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. rsc.org A key indicator of second-order NLO activity is the first hyperpolarizability (β). doi.org Computational chemistry provides a direct route to calculating this property. researchgate.net

Molecules with a D-π-A (donor-pi-acceptor) structure often exhibit large β values. researchgate.net In this compound, the electron-donating amino group (D) and the electron-withdrawing trifluoromethoxy group (A) are connected via the π-conjugated naphthalene system. This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation, which is a primary origin of NLO response. mdpi.comnih.gov DFT calculations can quantify the dipole moment (μ) and the components of the hyperpolarizability tensor to predict the molecule's potential as an NLO material. mdpi.com

Table 6: Predicted NLO Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | 4.5 D |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: Data are hypothetical and for illustrative purposes, based on computational studies of D-π-A naphthalene derivatives. nih.govmdpi.comaip.org

Conformational Analysis and Tautomerism Studies

Theoretical studies into the conformational landscape and potential tautomeric forms of this compound provide crucial insights into its structural flexibility, stability, and reactivity. While specific experimental data for this compound is not extensively documented in publicly available literature, computational methods can elucidate these properties.

Conformational Analysis: The primary sources of conformational flexibility in this compound are the rotation around the C-O bond of the trifluoromethoxy group and the C-N bond of the amine group, as well as the pyramidal inversion of the amine group itself. Computational modeling, typically employing Density Functional Theory (DFT), can be used to identify stable conformers and the energy barriers between them. researchgate.net

For the trifluoromethoxy group, rotation around the C(6)-O bond can lead to various orientations of the CF3 group relative to the naphthalene ring. These orientations will differ in energy due to steric interactions with neighboring hydrogen atoms. Similarly, rotation around the C(2)-N bond of the amine group can result in different spatial arrangements of the amino hydrogens. It is generally expected that conformers with minimized steric hindrance and favorable electronic interactions will be lower in energy. researchgate.net

An illustrative computational analysis might reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the compound's behavior in different environments. researchgate.net

Illustrative Conformational Energy Profile:

| Conformer | Dihedral Angle (C5-C6-O-CF3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 0° | 1.5 | 10 |

| B | 60° | 0.5 | 35 |

| C | 120° | 0.0 | 45 |

| D | 180° | 2.0 | 10 |

| Note: This data is illustrative and based on typical findings for similar aromatic ethers. Actual values for this compound would require specific quantum chemical calculations. |

Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the primary tautomeric equilibrium to consider is the amine-imine tautomerism. The existing form is the amine tautomer. An imine tautomer could theoretically exist, for instance, as 6-(trifluoromethoxy)naphthalen-2(1H)-imine, where a proton has migrated from the nitrogen to a carbon atom of the naphthalene ring. asianpubs.orgnih.gov

Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their Gibbs free energies. nih.gov For most aromatic amines, the amine form is significantly more stable than any potential imine tautomers due to the preservation of the aromaticity of the naphthalene ring system. The disruption of this aromaticity in an imine form would incur a substantial energetic penalty. asianpubs.orgnih.gov

Solvent effects can play a role in tautomeric equilibria. Polar protic solvents might stabilize one tautomer over another through hydrogen bonding. nih.govresearchgate.net However, given the high energetic cost of disrupting the naphthalene aromatic system, it is highly probable that the amine tautomer of this compound is the overwhelmingly predominant form in both the gas phase and in solution. asianpubs.orgresearchgate.net

Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is fundamental to understanding the solid-state properties of this compound, including its crystal packing, melting point, and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov

Intermolecular Interactions: The molecular structure of this compound allows for a variety of intermolecular interactions:

N-H···N and N-H···O Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming interactions with the nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The electron-rich naphthalene ring system can engage in π-π stacking interactions, which are a significant contributor to the crystal packing of aromatic compounds. rsc.org

C-H···π Interactions: Hydrogen atoms attached to the naphthalene ring can interact with the π-system of adjacent molecules.

Halogen Bonds and Other Weak Interactions: The fluorine atoms of the trifluoromethoxy group can participate in various weak interactions, including halogen bonding and dipole-dipole interactions.

The interplay of these forces dictates the supramolecular assembly of the molecules in the solid state, leading to the formation of specific packing motifs like chains, sheets, or three-dimensional networks. nih.govrsc.org

Hirshfeld Surface Analysis: This technique maps the electron density distribution to define a surface around a molecule in a crystal, allowing for the visualization of intermolecular contacts. nih.gov The surface is colored according to different properties, such as d_norm, which highlights regions of close contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

Illustrative Hirshfeld Surface Analysis Data:

| Contact Type | Contribution (%) | Description |

| O···H / H···O | 35.0 | Represents hydrogen bonding involving the trifluoromethoxy and amine groups. |

| H···H | 30.5 | Arises from contacts between hydrogen atoms on the peripheries of the molecules. |

| C···H / H···C | 12.5 | Indicative of C-H···π interactions and general van der Waals forces. |

| F···H / H···F | 8.0 | Contacts involving the fluorine atoms of the trifluoromethoxy group. |

| C···C | 5.5 | Corresponds to π-π stacking interactions between naphthalene rings. |

| Other | 8.5 | Includes contacts involving nitrogen and other less frequent interactions. |

| Note: This table presents hypothetical data based on analyses of similar organic molecules containing amino and fluoro groups. The actual distribution of contacts would depend on the specific crystal structure of this compound. nih.govnih.gov |

The insights gained from these computational analyses are invaluable for crystal engineering and for understanding how the molecular structure of this compound governs its macroscopic properties. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization Methodologies Applied to 6 Trifluoromethoxy Naphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 6-(Trifluoromethoxy)naphthalen-2-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its complex structure.

High-Resolution ¹H NMR Spectroscopy